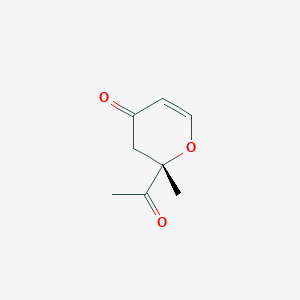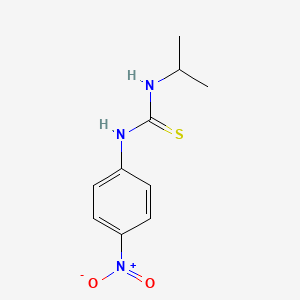
Thiourea, N-(1-methylethyl)-N'-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(1-methylethyl)-N’-(4-nitrophenyl)- is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features an isopropyl group (1-methylethyl) and a nitrophenyl group (4-nitrophenyl) attached to the nitrogen atoms. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(1-methylethyl)-N’-(4-nitrophenyl)- typically involves the reaction of isopropylamine with 4-nitrophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds as follows:
Step 1: Dissolve isopropylamine in an organic solvent.
Step 2: Add 4-nitrophenyl isothiocyanate to the solution.
Step 3: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours.
Step 4: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(1-methylethyl)-N’-(4-nitrophenyl)- may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized for efficiency, and the product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(1-methylethyl)-N’-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol, and water.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives with different functional groups.
Scientific Research Applications
Thiourea, N-(1-methylethyl)-N’-(4-nitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Thiourea, N-(1-methylethyl)-N’-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to the modulation of biological pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Thiourea, N-(1-methylethyl)-N’-(4-nitrophenyl)- can be compared with other thiourea derivatives, such as:
Thiourea, N-(1-methylethyl)-N’-(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a nitrophenyl group. It may exhibit different chemical reactivity and biological activity.
Thiourea, N-(1-methylethyl)-N’-(4-methylphenyl)-: Contains a methylphenyl group, leading to variations in its physical and chemical properties.
Thiourea, N-(1-methylethyl)-N’-(4-hydroxyphenyl)-: Features a hydroxyphenyl group, which can influence its solubility and reactivity.
Properties
CAS No. |
192937-16-9 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)11-10(16)12-8-3-5-9(6-4-8)13(14)15/h3-7H,1-2H3,(H2,11,12,16) |
InChI Key |
GXYOXZHMBKGDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


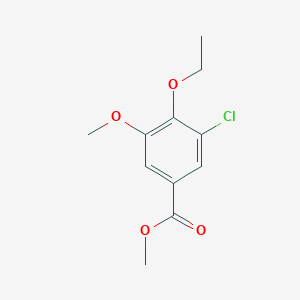
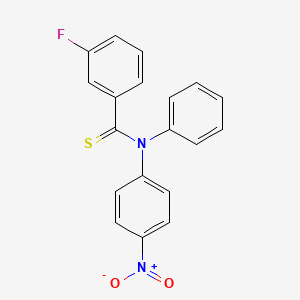
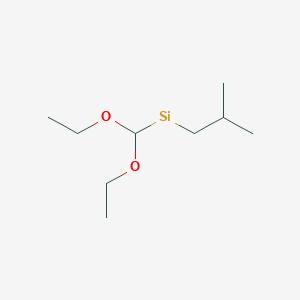
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
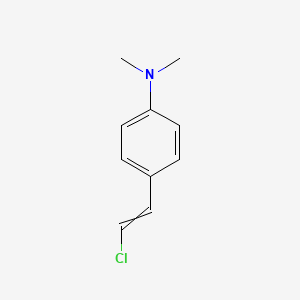
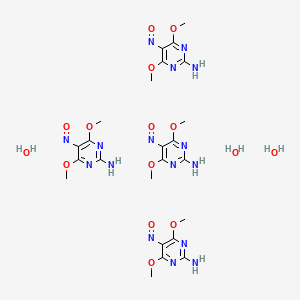



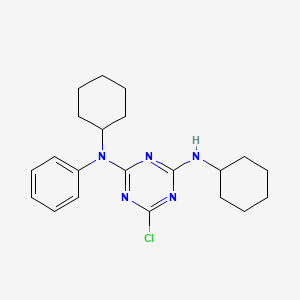
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
